molecular formula C18H28O B14558889 2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one CAS No. 62130-85-2

2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one

Cat. No.: B14558889
CAS No.: 62130-85-2
M. Wt: 260.4 g/mol
InChI Key: PLIPTHDLJPKYQV-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one is an organic compound known for its unique structure and properties. It is a derivative of cyclohexadienone, characterized by the presence of two tert-butyl groups and a butylidene substituent. This compound is of interest in various fields of chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with an appropriate aldehyde under basic conditions. A common method includes the use of piperidine as a catalyst in a Dean-Stark apparatus. The reaction mixture is heated under reflux in toluene, followed by the addition of acetic anhydride to complete the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one involves its ability to undergo electrophilic and nucleophilic reactions. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability. The butylidene group participates in conjugation, affecting the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-butylidenecyclohexa-2,5-dien-1-one is unique due to its specific substituents, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring stability and reactivity under various conditions .

Properties

CAS No.

62130-85-2

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-butylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C18H28O/c1-8-9-10-13-11-14(17(2,3)4)16(19)15(12-13)18(5,6)7/h10-12H,8-9H2,1-7H3

InChI Key

PLIPTHDLJPKYQV-UHFFFAOYSA-N

Canonical SMILES

CCCC=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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